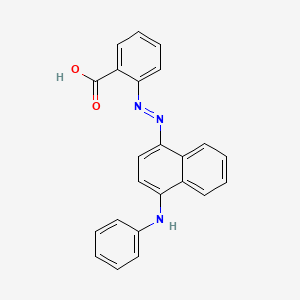

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid

Description

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid (CAS# 60129-39-7) is an azo dye derivative featuring a benzoic acid backbone linked to a naphthyl group via an azo (-N=N-) bridge. The naphthyl moiety is further substituted with a phenylamino group at the 4-position (Fig. 1). Its molecular formula is C23H17N3O2, with a molecular weight of 367.4 g/mol . Key physicochemical properties include a density of ~1.3 g/cm³ and a boiling point exceeding 400°C, indicative of thermal stability .

Properties

CAS No. |

60129-39-7 |

|---|---|

Molecular Formula |

C23H17N3O2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

2-[(4-anilinonaphthalen-1-yl)diazenyl]benzoic acid |

InChI |

InChI=1S/C23H17N3O2/c27-23(28)19-12-6-7-13-21(19)25-26-22-15-14-20(17-10-4-5-11-18(17)22)24-16-8-2-1-3-9-16/h1-15,24H,(H,27,28) |

InChI Key |

RACYGOQFTYQMKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Phenylamino-Substituted Naphthyl Intermediate

The key intermediate, 4-(phenylamino)-1-naphthyl derivative, can be synthesized via nucleophilic aromatic substitution or amination of a suitable naphthyl precursor:

Amination of 4-halonaphthalene derivatives : Reacting 4-halonaphthalene (e.g., 4-chloro-1-naphthyl compound) with aniline under heated conditions in a polar aprotic solvent such as dimethylformamide or N-methylpyrrolidone, often with a base like potassium carbonate, yields 4-(phenylamino)-1-naphthyl derivatives.

Catalysts such as copper salts or palladium complexes may be used to facilitate the amination reaction, improving yield and selectivity.

Diazotization of 2-Aminobenzoic Acid

The benzoic acid moiety is introduced via diazotization of 2-aminobenzoic acid (anthranilic acid).

Diazotization involves treating 2-aminobenzoic acid with sodium nitrite under acidic conditions (commonly hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.

Azo Coupling Reaction

The diazonium salt of 2-aminobenzoic acid is then coupled with the phenylamino-substituted naphthyl intermediate.

The coupling usually occurs in mildly basic to neutral aqueous or mixed solvent media to maintain the stability of the diazonium salt and promote nucleophilic attack by the aromatic amine on the naphthyl ring.

The reaction temperature is controlled between 0–10 °C to prevent decomposition of the diazonium salt and side reactions.

The azo coupling forms the azo linkage (-N=N-) connecting the benzoic acid and the substituted naphthyl moieties.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Amination of naphthyl | 4-halonaphthalene + aniline + base (K2CO3) | Dimethylformamide (DMF) | 80–120 °C | Copper or Pd catalyst may be used |

| Diazotization | 2-aminobenzoic acid + NaNO2 + HCl | Water | 0–5 °C | Freshly prepared diazonium salt required |

| Azo coupling | Diazonium salt + phenylamino-naphthyl intermediate | Water/ethanol mixture | 0–10 °C | pH controlled to ~6–7; slow addition advised |

Purification and Characterization

The crude azo dye is typically precipitated by acidification or cooling and isolated by filtration.

Recrystallization from suitable solvents such as ethanol, methanol, or aqueous acetone enhances purity.

Characterization methods include:

- UV-Visible spectroscopy to confirm azo chromophore formation.

- Infrared spectroscopy to identify functional groups (azo, amino, carboxylic acid).

- Nuclear Magnetic Resonance spectroscopy to verify substitution patterns.

- Mass spectrometry for molecular weight confirmation.

- Elemental analysis for composition verification.

Research Findings and Comparative Analysis

Literature indicates that the presence of phenylamino substitution on the naphthyl ring affects the electronic properties and solubility of the azo dye, influencing its application potential.

The use of dipolar aprotic solvents such as dimethylformamide or N-methylpyrrolidone in the amination step improves reaction rates and yields, as these solvents stabilize charged intermediates.

Catalytic systems involving palladium or copper salts enhance the amination efficiency, reducing reaction times and side products.

The azo coupling step is sensitive to pH and temperature; maintaining low temperature and slightly acidic to neutral pH is critical to avoid azo dye degradation.

Comparative studies show that azo dyes synthesized via this route exhibit good purity and yield, with minimal by-products, reducing the need for extensive purification.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Amination of naphthyl | Nucleophilic aromatic substitution of halonaphthalene with aniline | 4-halonaphthalene, aniline, base, catalyst | High yield, selective substitution | Requires catalyst optimization |

| Diazotization of benzoic acid | Formation of diazonium salt from 2-aminobenzoic acid | 2-aminobenzoic acid, NaNO2, HCl | Mild conditions, well-established | Diazonium salt instability |

| Azo coupling | Coupling of diazonium salt with phenylamino-naphthyl | Diazonium salt, phenylamino-naphthyl intermediate | Efficient azo bond formation | Requires precise pH and temperature control |

Chemical Reactions Analysis

Types of Reactions

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the azo group leads to the formation of corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted aromatic compounds depending on the substituent introduced

Scientific Research Applications

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions and processes.

Biology: Employed in staining techniques for microscopy and histology.

Medicine: Investigated for potential therapeutic applications due to its biological activity.

Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials

Mechanism of Action

The mechanism of action of 2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include binding to proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Azo-Benzoic Acid Derivatives

Notes:

- Hydroxyl (7b) and carboxy (9b) substituents reduce lipophilicity (lower LogP), favoring aqueous solubility but limiting membrane permeability .

- The sulfonyl derivative () exhibits significantly higher LogP (6.81), suggesting enhanced lipid solubility and possible pharmacokinetic advantages.

Table 2: Toxicity Data in Hydractinia echinata Model

| Compound | LC50 (µg/mL) | pLC50 (log scale) |

|---|---|---|

| This compound* | ~100 | 4.36 |

| 4-[(E)-2-(2,4-dihydroxyphenyl)diazen-1-yl]benzoic acid (8b) | 76 | 3.68 |

| Direct Black 32 (77b) | 3.89 | 3.68 |

| Acid Blue 113 (79c) | 4.36 | 4.36 |

Notes:

Biological Activity

2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid, also known as a type of azo dye, has garnered attention due to its potential biological activities. This compound belongs to a class of organic compounds characterized by the azo functional group, which is known for various applications in the pharmaceutical and dye industries. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Chemical Formula : C23H17N3O2

- Molar Mass : 367.4 g/mol

- CAS Number : 60129-39-7

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. For instance, studies have shown that related azo compounds possess inhibitory effects against various bacterial strains. The biological evaluation of these compounds often involves determining Minimum Inhibitory Concentrations (MICs) and assessing their effectiveness against pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Azo Compound A | 5 | E. coli |

| Azo Compound B | 10 | S. aureus |

| This compound | TBD | TBD |

Toxicity Assessments

Toxicological evaluations are essential for understanding the safety profile of azo dyes. The Hydractinia echinata test system has been employed to establish structure-toxicity relationships for a series of azo dyes, including those similar to this compound. Results indicate varying levels of toxicity depending on the structural modifications of the azo compounds.

Structure-Toxicity Relationships

A study conducted on a series of azo and azo-anilide dyes revealed that structural features significantly influence toxicity levels. The presence of specific functional groups can enhance or mitigate toxic effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of various azo compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications in azo dyes could lead to enhanced antimicrobial activity.

Case Study 2: Toxicological Impacts

A comprehensive assessment utilizing animal models demonstrated that exposure to specific azo dyes resulted in adverse health effects, including skin irritation and systemic toxicity. These findings underscore the importance of rigorous safety evaluations for compounds like this compound.

Research Findings

- Antimicrobial Properties : Azo compounds have shown promise as antimicrobial agents, with ongoing research aimed at optimizing their structures for better efficacy.

- Toxicological Profiles : Studies indicate that while some azo dyes exhibit low toxicity levels, others may pose significant health risks, necessitating careful evaluation before use in consumer products.

- Potential Therapeutic Applications : The unique chemical structure of this compound may offer avenues for developing new therapeutic agents, particularly in targeting bacterial infections.

Q & A

Q. What are the recommended synthetic routes and critical parameters for preparing 2-((4-(Phenylamino)-1-naphthyl)azo)benzoic acid?

The synthesis typically involves diazotization of an aromatic amine followed by coupling with a naphthyl derivative. Key steps include:

- Diazotization : Use sodium nitrite (NaNO₂) in acidic media (e.g., HCl) at 0–5°C to generate the diazonium salt from the aniline precursor.

- Coupling Reaction : React the diazonium salt with 4-(phenylamino)-1-naphthol under controlled pH (8–10) to form the azo linkage .

- Purification : Crystallization in ethanol or methanol is critical to remove unreacted intermediates.

Optimization of reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 for diazonium salt to coupling partner) ensures yields >75% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies the π→π* and n→π* transitions of the azo group (λmax ~450–500 nm) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms aromatic proton environments (e.g., coupling constants for ortho substituents) and the carboxylic acid proton (δ ~12–13 ppm) .

- Elemental Analysis (CHN) : Validates molecular formula (C23H17N3O2) with <0.3% deviation .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (367.41 g/mol) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Photostability : The azo group is prone to photodegradation; store in amber vials at 4°C to minimize isomerization .

- Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA-DSC analysis .

- pH Sensitivity : The carboxylic acid group protonates below pH 3, affecting solubility and reactivity .

Advanced Research Questions

Q. How can contradictions in UV-Vis spectral data across studies be resolved?

Discrepancies in λmax values often arise from solvent polarity, pH, or substituent effects. For example:

Q. What strategies optimize regioselectivity in azo coupling reactions for derivatives of this compound?

- Steric Effects : Bulky substituents on the naphthyl ring direct coupling to the para position of the phenylamino group .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO2) on the diazonium salt enhance electrophilicity, favoring coupling at electron-rich sites .

- Catalysis : Cu(I) or Fe(II) catalysts improve yields in heteroaromatic coupling reactions .

Q. How does hydrogen bonding influence the compound’s crystalline structure and solubility?

X-ray crystallography reveals:

- Intramolecular H-bonding : Between the carboxylic acid (-COOH) and azo (-N=N-) groups stabilizes a planar conformation .

- Intermolecular H-bonding : Forms dimeric structures in the solid state, reducing aqueous solubility. Co-crystallization with amines (e.g., triethylamine) disrupts dimers, enhancing solubility .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack (e.g., the azo nitrogen) .

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways, such as hydrolysis under acidic conditions .

Methodological Considerations

Q. How to address low yields in scaled-up synthesis?

Q. What experimental protocols validate the compound’s potential as a photosensitizer?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.